molecular formula C24H24N2O4S B12465779 N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B12465779
M. Wt: 436.5 g/mol
InChI Key: SKVUJSCQSRMCJK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and chemical research due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl and carboxamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide include other benzoxazines with different substituents. Examples include:

  • N-(2,6-dimethylphenyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N-(2,6-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H24N2O4S/c1-16-11-13-19(14-12-16)31(28,29)26-15-22(30-21-10-5-4-9-20(21)26)24(27)25-23-17(2)7-6-8-18(23)3/h4-14,22H,15H2,1-3H3,(H,25,27)

InChI Key

SKVUJSCQSRMCJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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